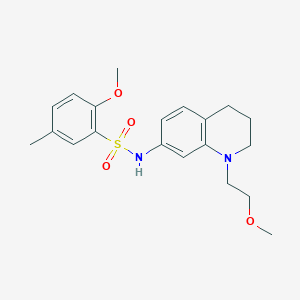

![molecular formula C13H12N4O2 B2642652 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide CAS No. 478039-67-7](/img/structure/B2642652.png)

2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

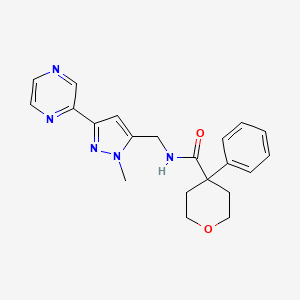

2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide, also known as (2E)-N-(carbamoylamino)-3-(quinolin-3-yl)prop-2-enamide, is a chemical compound with the molecular formula C13H12N4O2 . Its molecular weight is 256.265.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinolinyl group attached to a propenoyl group, which is further attached to a hydrazinecarboxamide group .

Wissenschaftliche Forschungsanwendungen

Antitumor Studies

The synthesis and structure-activity relationships of derivatives related to 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide have been extensively studied for their antitumor properties. One study found that certain hydrazone derivatives derived from alpha-(N)-acyl heteroaromatics, including quinoline groups, showed significant inhibition of leukemia, colon, and ovarian cancer cells. For instance, a compound named E-13k demonstrated more efficient inhibition of MCF-7 breast carcinoma cells compared to non-transformed cells, highlighting its potential as a cancer therapeutic agent without being affected by common drug resistance mechanisms like P-glycoprotein transport or serum proteins (Easmon et al., 2006).

Carbamoylation Reactions

Hydrazinecarboxamides, including those similar to this compound, have been identified as a new class of carbamoylating agents. They are used in the regioselective carbamoylation of electron-deficient nitrogen heteroarenes, demonstrating wide applicability in synthesizing structurally diverse nitrogen-heteroaryl carboxamides. This process is valuable for creating compounds with potential pharmaceutical applications (He et al., 2017).

Corrosion Inhibition

Research into carboxamide derivatives has also shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study highlights the potential of quinoline-based carboxamides in protecting metals from corrosion, an application with significant implications for industrial maintenance and longevity (Erami et al., 2019).

Analgesic Activity

Some studies have explored the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, indicating the potential of these compounds, including those structurally related to this compound, in developing new pain relief medications (Saad et al., 2011).

Antimicrobial and Antitubercular Activities

Novel carboxamide derivatives of 2-quinolones have been synthesized and evaluated for their antimicrobial and antitubercular activities. The findings suggest that these compounds, by virtue of their structural features, could serve as potent agents against various bacterial, fungal, and tuberculosis pathogens (Kumar et al., 2014).

Eigenschaften

IUPAC Name |

[[(E)-3-quinolin-3-ylprop-2-enoyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c14-13(19)17-16-12(18)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-8H,(H,16,18)(H3,14,17,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWYBEJOFGZCAX-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642578.png)

![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)